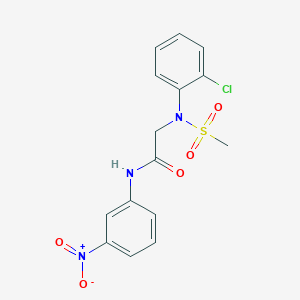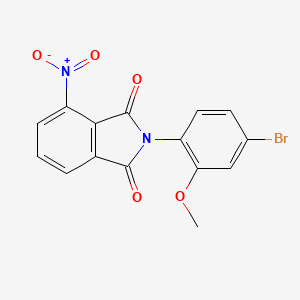![molecular formula C18H19BrN2O2 B3542703 N-(4-bromophenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B3542703.png)
N-(4-bromophenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide
Vue d'ensemble
Description
N-(4-bromophenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide, also known as BDA-410, is a synthetic compound that has shown promising results in scientific research. BDA-410 belongs to the class of compounds known as protein degraders, which have the potential to target and destroy disease-causing proteins within cells.
Mécanisme D'action
N-(4-bromophenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide acts as a protein degrader, targeting specific disease-causing proteins for destruction by the cell's natural protein degradation machinery. This compound binds to the target protein, recruiting an E3 ubiquitin ligase that attaches ubiquitin molecules to the protein. Ubiquitination marks the protein for degradation by the proteasome, a cellular complex that breaks down proteins into smaller peptides. This compound has been shown to be highly selective for its target proteins, sparing normal proteins from degradation.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. In animal studies, this compound has been shown to be well-tolerated and to have a favorable distribution in the body, with high concentrations in the liver and kidneys. This compound has also been shown to have a long half-life in the bloodstream, suggesting that it may have a sustained therapeutic effect.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromophenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide in lab experiments is its high selectivity for target proteins, which allows researchers to study the effects of specific protein degradation on cellular processes. This compound also has a well-defined mechanism of action, which makes it easier to interpret experimental results. However, one limitation of using this compound is its complex synthesis method, which may limit its availability and increase the cost of experiments.
Orientations Futures
Future research on N-(4-bromophenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide could focus on optimizing its pharmacokinetic properties and developing more efficient synthesis methods. Additionally, this compound could be tested in clinical trials to determine its safety and efficacy in humans. Further studies could also investigate the potential of this compound to target other disease-causing proteins and its potential use in combination with other therapeutic agents.
Conclusion:
This compound is a promising compound with potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and other disorders caused by abnormal protein accumulation. Its high selectivity for target proteins and well-defined mechanism of action make it a valuable tool for studying cellular processes. However, further research is needed to optimize its pharmacokinetic properties and develop more efficient synthesis methods.
Applications De Recherche Scientifique
N-(4-bromophenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide has been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and other disorders caused by abnormal protein accumulation. In preclinical studies, this compound has been shown to selectively target and degrade disease-causing proteins, such as mutant forms of the tumor suppressor protein p53 and the huntingtin protein associated with Huntington's disease. This compound has also been shown to be effective in animal models of cancer, reducing tumor growth and improving survival rates.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-(2,2-dimethylpropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c1-18(2,3)17(23)21-15-7-5-4-6-14(15)16(22)20-13-10-8-12(19)9-11-13/h4-11H,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQXRPAIVJBUBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(diphenylmethyl)acetamide](/img/structure/B3542632.png)
![ethyl 4-(3-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B3542639.png)
![5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-1-(2-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3542645.png)



![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]ethyl (4-methylphenoxy)acetate](/img/structure/B3542672.png)
![N-(5-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B3542679.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3542683.png)
![3-{3-(4-methoxyphenyl)-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B3542687.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3542695.png)
![N-[(dibenzylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B3542698.png)
![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3542725.png)
![N-(3-chlorophenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B3542733.png)